4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine
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Overview
Description
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with nitrophenyl, phenyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and p-tolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine
- 4-(3-Nitrophenyl)-6-(p-tolyl)-2-phenylpyridine
- 4-(3-Nitrophenyl)-6-phenyl-2-(m-tolyl)pyridine
Uniqueness
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group at the 4-position of the pyridine ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds.
Properties
CAS No. |
71720-46-2 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-(3-nitrophenyl)-6-phenylpyridine |
InChI |
InChI=1S/C24H18N2O2/c1-17-10-12-19(13-11-17)24-16-21(20-8-5-9-22(14-20)26(27)28)15-23(25-24)18-6-3-2-4-7-18/h2-16H,1H3 |
InChI Key |
YPYPJMXGXMZAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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